![molecular formula C17H17NO B5502402 1-(3,4-dimethylbenzoyl)indoline](/img/structure/B5502402.png)
1-(3,4-dimethylbenzoyl)indoline
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3,4-dimethylbenzoyl)indoline and its derivatives often involves multi-component reactions, providing efficient routes to various indoline-based compounds. For example, new four-component domino reactions described by Balamurugan, Perumal, & Menéndez (2011) enable the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in facilitating complex molecular architectures (Balamurugan et al., 2011).
Molecular Structure Analysis
The molecular structure of indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, is crucial for their reactivity and properties. Structural analysis through techniques such as NMR spectroscopy and X-ray crystallography provides detailed insights into their conformational dynamics and spatial arrangement. For instance, the structural analysis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones revealed the presence of conformational isomers, highlighting the structural complexity of indoline derivatives (Quevedo, Vélez, & Pérez-Redondo, 2017).
Chemical Reactions and Properties
Indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, undergo various chemical reactions, facilitating the synthesis of a wide range of compounds. The reactivity patterns of these molecules, such as their participation in cycloaddition reactions or their behavior as nucleophiles or electrophiles, are fundamental for synthetic chemistry. For example, the synthesis of novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] demonstrates the compound's versatility in chemical transformations (Sharma, Brahmachari, Kant, & Gupta, 2016).
Scientific Research Applications
Anti-angiogenic Activity of Indoline Compounds
Indole- and indoline-type compounds have shown promise in medical research due to their bioactive properties. For instance, some indoline derivatives have been identified to possess anti-angiogenic activity, which is crucial for cancer treatment strategies. This activity is measured through their ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in developing anti-cancer therapies (Sano et al., 2006).
Catalysis and Synthesis Applications
Indoline compounds play a significant role in organic synthesis, acting as intermediates or catalysts in the formation of complex molecules. The palladium-catalyzed indolization of N-aroylbenzotriazoles with disubstituted alkynes, for example, produces polysubstituted indoles, demonstrating the utility of indoline derivatives in synthesizing pharmacologically relevant structures (Nakamura et al., 2009).
Future Directions
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-15(11-13(12)2)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTJJTZWMJAHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-indol-1-yl)-(3,4-dimethyl-phenyl)-methanone |
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